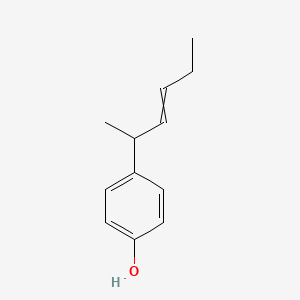

4-(Hex-3-en-2-yl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

62536-88-3 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

4-hex-3-en-2-ylphenol |

InChI |

InChI=1S/C12H16O/c1-3-4-5-10(2)11-6-8-12(13)9-7-11/h4-10,13H,3H2,1-2H3 |

InChI Key |

SGPYZVKQEGBRGD-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC(C)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Hex 3 En 2 Yl Phenol

Strategies for the Synthesis of the Phenolic Core and Hexenyl Side Chain

The construction of 4-(Hex-3-en-2-yl)phenol necessitates the assembly of two key structural motifs: a phenol (B47542) ring substituted at the para-position and a hex-3-en-2-yl side chain with specific stereochemistry. Various synthetic strategies can be employed to achieve this, primarily focusing on the introduction of alkyl and alkenyl substituents onto a phenolic ring.

Approaches for Introducing Alkyl and Alkenyl Substituents onto the Phenolic Ring

The alkylation and alkenylation of phenols are fundamental transformations in organic synthesis. The Friedel-Crafts reaction is a classic and widely used method for this purpose, involving the reaction of a phenol with an electrophile, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst. rsc.orgamazonaws.com The reactivity of the phenol ring, being highly activated by the hydroxyl group, often leads to a mixture of ortho and para substituted products, and in some cases, over-alkylation. rsc.org

Modern catalytic systems have been developed to improve the efficiency and selectivity of these reactions. For instance, rhenium complexes like Re₂(CO)₁₀ have been shown to catalyze the regioselective alkylation of phenols with terminal alkenes. snnu.edu.cn Transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, provide an alternative route for the C-C bond formation between a phenol derivative (e.g., a halophenol) and an alkene. sioc-journal.cnd-nb.info Another powerful tool is the Wittig reaction, which can convert a carbonyl group, for instance in a 4-hydroxyacetophenone, into an alkene. orgsyn.orgbeilstein-journals.orgcollegedunia.com

The Claisen rearrangement offers a distinct approach, where an allyl phenyl ether undergoes a bohrium.combohrium.com-sigmatropic rearrangement upon heating to yield an ortho-allylphenol. sioc-journal.cnub.roacs.orgresearchgate.netmdpi.comresearchgate.net If the ortho positions are blocked, the rearrangement can proceed to the para position. mdpi.com This method is particularly useful for introducing allyl groups, which can be further modified.

A summary of common methods for introducing substituents onto a phenolic ring is presented in Table 1.

| Reaction Type | Reactants | Catalyst/Reagent | Key Features | Reference(s) |

| Friedel-Crafts Alkylation | Phenol, Alkene/Alkyl Halide | Lewis Acids (e.g., AlCl₃, FeCl₃) | Can lead to polyalkylation and isomer mixtures. | rsc.orgamazonaws.com |

| Rhenium-Catalyzed Alkylation | Phenol, Terminal Alkene | Re₂(CO)₁₀ | Good to excellent yields for monoalkylation. | snnu.edu.cn |

| Heck Reaction | Halophenol, Alkene | Palladium Catalyst, Base | Forms a substituted alkene. | sioc-journal.cnd-nb.info |

| Wittig Reaction | Carbonyl-substituted Phenol, Phosphonium Ylide | Strong Base | Converts C=O to C=C. | orgsyn.orgbeilstein-journals.orgcollegedunia.com |

| Claisen Rearrangement | Allyl Phenyl Ether | Heat or Lewis Acid | bohrium.combohrium.com-Sigmatropic rearrangement to form allylphenols. | ub.roacs.orgresearchgate.netmdpi.comresearchgate.net |

Regioselective Synthesis of 4-Substituted Phenols

Controlling the position of substitution on the phenolic ring is a critical aspect of synthesizing this compound. While Friedel-Crafts reactions often yield a mixture of ortho and para isomers, the regioselectivity can be influenced by several factors. rsc.org The use of bulky electrophiles or specific catalysts can favor the formation of the para-isomer due to steric hindrance at the ortho-positions. rsc.org

Recent advances have led to highly para-selective C-H functionalization methods. For example, biocatalytic systems have been developed for the para-alkenylation of unprotected phenols. Current time information in Bangalore, IN. Gold-catalyzed reactions of phenols with diazo compounds have also shown high para-selectivity. rsc.org Brønsted acid-catalyzed additions of phenols to alkynes can also proceed with complete para-selectivity. d-nb.info

In contrast, certain catalytic systems are designed to be highly ortho-selective. Rhenium-catalyzed alkenylation of phenols with internal alkynes, for instance, occurs selectively at the ortho position. rsc.org Similarly, B(C₆F₅)₃ can catalyze the ortho-hydroarylation of terminal alkynes with phenols. bohrium.comresearchgate.net The choice of catalyst and directing groups can therefore be strategically employed to achieve the desired 4-substituted phenol precursor. nih.gov

Stereoselective Formation of the Hex-3-en-2-yl Moiety (E/Z Isomerism)

The hex-3-en-2-yl side chain contains a trisubstituted double bond, which can exist as either the E or Z isomer. The stereoselective synthesis of such alkenes is a well-known challenge in organic chemistry due to the small energy difference between the isomers. snnu.edu.cn

Several strategies can be employed to control the stereochemistry of the double bond. The Wittig reaction, for instance, can exhibit stereoselectivity depending on the nature of the ylide used; stabilized ylides generally favor the E-alkene, while non-stabilized ylides tend to give the Z-alkene. beilstein-journals.org The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, often provides excellent E-selectivity.

Another approach involves the stereoselective reduction of an alkyne precursor. The reduction of an internal alkyne using dissolving metals like sodium in liquid ammonia (B1221849) (Birch reduction) typically yields the trans-alkene (E-isomer). Conversely, catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, results in the cis-alkene (Z-isomer).

Copper hydride-catalyzed hydroalkylation of alkynes has also emerged as a method for the stereoselective synthesis of Z-configured trisubstituted alkenes. nih.gov The stereochemical outcome of these reactions is crucial for obtaining the desired isomer of this compound.

Targeted Synthesis of this compound

Precursor Selection and Reaction Pathway Design

A logical approach to the synthesis of this compound would involve the coupling of a phenol-containing precursor with a C6 side-chain precursor. One possible pathway is a Friedel-Crafts alkylation of phenol with a suitable hexenyl electrophile, such as hex-3-en-2-ol, in the presence of an acid catalyst. For example, the synthesis of 4-(3-methylpent-3-yl)phenol has been achieved by reacting phenol with 3-methyl-3-pentanol (B165633) using phosphoric acid as a catalyst. prepchem.com A similar approach with (E/Z)-hex-3-en-2-ol could potentially yield the target compound, with the para-isomer being favored.

An alternative and potentially more controlled route would involve a cross-coupling reaction. For instance, a Suzuki coupling could be employed between a protected 4-iodophenol (B32979) and a hex-3-en-2-ylboronic acid or its ester. rsc.org This would require the prior synthesis of the boronic acid precursor with the desired stereochemistry.

A Grignard reaction is another viable option. The Grignard reagent derived from a hex-3-en-2-yl halide could be reacted with a 4-hydroxybenzaldehyde, followed by dehydration of the resulting secondary alcohol to form the alkene. The stereochemistry of the double bond would need to be controlled in the subsequent elimination step. google.comorgsyn.orgbetrained.inwordpress.com

A plausible synthetic pathway is outlined below:

Preparation of the Hexenyl Precursor: (E/Z)-Hex-3-en-2-ol can be prepared via the reduction of hex-3-yn-2-ol. Stereoselective reduction methods would be employed to obtain the desired E or Z isomer. Alternatively, it can be synthesized from other starting materials as documented in the literature. rsc.org

Friedel-Crafts Alkylation: Phenol is reacted with the prepared (E/Z)-hex-3-en-2-ol in the presence of an acid catalyst, such as phosphoric acid or a Lewis acid. The reaction would likely produce a mixture of ortho and para isomers, from which the desired this compound would be isolated.

Optimization of Reaction Conditions for Yield and Purity

The optimization of the proposed Friedel-Crafts alkylation would be crucial to maximize the yield and purity of the desired para-isomer. Key parameters to consider include:

Catalyst: The choice and amount of the acid catalyst can significantly influence the reaction rate and selectivity. Both Brønsted acids (e.g., H₃PO₄, H₂SO₄) and Lewis acids (e.g., AlCl₃, FeCl₃) could be screened. amazonaws.comprepchem.com

Temperature: The reaction temperature can affect the rate of reaction and the formation of byproducts. Higher temperatures might favor the thermodynamically more stable para-product but could also lead to decomposition or side reactions. ub.ro

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of intermediates. A non-polar, aprotic solvent like benzene (B151609) or toluene (B28343) is often used in Friedel-Crafts reactions. prepchem.com

Reactant Ratio: The molar ratio of phenol to the hexenyl alcohol can be adjusted to minimize polyalkylation. Using an excess of phenol can favor mono-alkylation. rsc.org

Purification: After the reaction, the product mixture would require purification, likely through techniques such as distillation under reduced pressure and/or column chromatography to separate the desired para-isomer from the ortho-isomer and any other byproducts. prepchem.com

A representative table for the optimization of a similar phenol alkylation reaction is shown below, based on general findings in the literature.

| Parameter | Condition A | Condition B | Condition C | Observed Outcome (Hypothetical) |

| Catalyst | H₃PO₄ | AlCl₃ | Amberlyst-15 | Condition A gives moderate yield with good para-selectivity. Condition B is faster but gives more byproducts. Condition C allows for easier catalyst removal. |

| Temperature | 80 °C | 120 °C | 150 °C | Increasing temperature increases the reaction rate but may decrease selectivity. 120 °C offers a good balance. |

| Phenol:Alkene Ratio | 1:1 | 2:1 | 5:1 | Increasing the excess of phenol significantly reduces polyalkylation and improves the yield of the mono-substituted product. |

| Solvent | Benzene | Toluene | Dichloromethane (B109758) | Benzene and Toluene are effective in solubilizing reactants and facilitating the reaction. |

By systematically optimizing these conditions, a robust and efficient synthesis of this compound could be developed, providing access to this compound for further study and application.

Handling and Isolation of Isomeric Forms

The structure of this compound presents the potential for multiple isomeric forms, primarily arising from the stereochemistry of the hexenyl side chain. The double bond at the 3-position can exist as either the (E)- or (Z)-diastereomer, while the chiral center at the second carbon atom gives rise to (R)- and (S)-enantiomers. Consequently, a synthetic batch of this compound may exist as a mixture of four stereoisomers: (R,E), (S,E), (R,Z), and (S,Z).

The physical and chemical properties of these isomers, including their biological activity, can differ significantly. Therefore, their separation and isolation are crucial for detailed characterization and application-specific studies. High-performance liquid chromatography (HPLC), particularly chiral HPLC, is a primary technique for the separation of such isomeric mixtures.

Table 1: Potential Isomers of this compound and General Separation Techniques

| Isomer Type | Specific Isomers | General Separation Methodology |

| Diastereomers | (E)-4-(Hex-3-en-2-yl)phenol | Standard chromatography techniques such as flash column chromatography or HPLC can often be employed to separate diastereomers due to their different physical properties. |

| (Z)-4-(Hex-3-en-2-yl)phenol | ||

| Enantiomers | (R,E)- and (S,E)-isomers | Chiral HPLC using a suitable chiral stationary phase (CSP) is the most common method for resolving enantiomeric pairs. |

| (R,Z)- and (S,Z)-isomers |

The specific conditions for separation, such as the choice of stationary phase, mobile phase composition, and temperature, would require empirical optimization. For instance, the separation of geometric isomers of similar compounds has been achieved using ethanol/water mixtures during recrystallization, a technique that exploits differences in solubility. Computational methods, such as Density Functional Theory (DFT), can be used to predict the relative stabilities and spectroscopic properties of the different isomers, which can aid in their identification and characterization. nih.gov

Derivatization Chemistry of this compound

The chemical reactivity of this compound is characterized by three main functional regions: the phenolic hydroxyl group, the unsaturated carbon-carbon bond in the hexenyl side chain, and the aromatic ring. Each of these sites can be targeted for specific chemical modifications to produce a variety of derivatives with potentially altered properties.

Chemical Modification of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound is a prime site for derivatization, allowing for the formation of ethers and esters. These reactions can alter the compound's polarity, solubility, and biological activity.

Etherification:

The synthesis of ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a classic and versatile approach. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Reaction Scheme:

this compound + Base (e.g., NaH, K₂CO₃) → 4-(Hex-3-en-2-yl)phenoxide

4-(Hex-3-en-2-yl)phenoxide + R-X (Alkyl halide) → 4-(Hex-3-en-2-yl)phenoxy-R + X⁻

Alternative methods for etherification include reactions catalyzed by iodine under solvolytic conditions, which have been shown to be efficient for the conversion of secondary cinnamyl alcohols to their corresponding ethers. researchgate.net For industrial-scale production, continuous flow reactors may be employed for efficient ether synthesis.

Esterification:

Ester derivatives of this compound can be readily prepared by reacting the phenol with a carboxylic acid, acid chloride, or acid anhydride. The choice of reagent and catalyst depends on the desired reactivity and reaction conditions.

Using Acid Chlorides or Anhydrides: This is a highly efficient method where the phenol reacts with an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Fischer-Speier Esterification: This method involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. However, this method is reversible and may require the removal of water to drive the reaction to completion.

Modern Catalytic Methods: A variety of modern catalysts have been developed for esterification, including the use of dried Dowex H+ cation-exchange resin with or without sodium iodide (NaI), which offers a green and efficient approach. nih.gov Other catalysts, such as silica (B1680970) chloride and 2,2'-biphenol-derived phosphoric acid, have also been successfully employed for the esterification of phenols. organic-chemistry.org

Derivatization of phenols with reagents like perfluorooctanoyl chloride can be used to create derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Table 2: Examples of Etherification and Esterification Reactions for Phenols

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Etherification | Alkyl halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Alkyl aryl ether |

| Alkyl halide (e.g., C₄H₉Br) | NaOH, Toluene, 50-100°C google.com | Alkyl aryl ether | |

| Esterification | Acyl chloride (e.g., CH₃COCl) | Pyridine | Aryl ester |

| Carboxylic acid (e.g., Acetic acid) | Dowex H+/NaI nih.gov | Aryl ester | |

| Carboxylic acid (e.g., Acetic acid) | Sulfuric acid nih.gov | Aryl ester |

Reactions Involving the Unsaturated Carbon-Carbon Bond in the Hexenyl Side Chain

The carbon-carbon double bond in the hexenyl side chain is susceptible to a range of addition reactions, allowing for further functionalization of the molecule.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This reaction would convert this compound to 4-(hexan-2-yl)phenol.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in the formation of a dihalo-substituted derivative.

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 4-(3,4-epoxyhex-2-yl)phenol. The ether derivatives of such epoxy-substituted phenols are also known. google.com

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond, leading to the formation of smaller carbonyl-containing fragments.

Functionalization of the Aromatic Ring via Electrophilic Substitution

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the phenolic hydroxyl group. byjus.com The hydroxyl group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the hydroxyl group. byjus.comwikipedia.org The alkyl side chain is also an ortho-, para-director, further reinforcing this regioselectivity.

Nitration: Treatment of this compound with dilute nitric acid at low temperatures would likely yield a mixture of ortho- and para-nitrophenols. byjus.com The use of concentrated nitric acid can lead to the formation of polynitrated products. byjus.com

Halogenation: Halogenation, for instance with bromine in a non-polar solvent, can introduce halogen atoms onto the aromatic ring. byjus.com Due to the high activation by the hydroxyl group, this reaction can often proceed without a Lewis acid catalyst. byjus.com Treatment with bromine water can lead to the formation of a polybrominated product. byjus.com

Friedel-Crafts Acylation and Alkylation: While the aromatic ring is activated, Friedel-Crafts reactions on phenols can be complex. The Lewis acid catalyst can coordinate with the phenolic oxygen, and O-acylation or O-alkylation can occur as side reactions. However, under specific conditions, such as the Fries rearrangement of a phenyl ester, C-acylation can be achieved. researchgate.net

Kolbe-Schmitt Reaction: The reaction of the corresponding phenoxide with carbon dioxide under pressure and heat (Kolbe-Schmitt reaction) could introduce a carboxylic acid group ortho to the hydroxyl group. byjus.com

Table 3: Common Electrophilic Aromatic Substitution Reactions for Phenols

| Reaction | Electrophile | Typical Reagents | Position of Substitution |

| Nitration | NO₂⁺ | Dilute HNO₃ | ortho, para |

| Halogenation | Br⁺ | Br₂ in CCl₄ | ortho, para |

| Friedel-Crafts Acylation | RCO⁺ | Acyl chloride, AlCl₃ | ortho, para (with potential complications) |

| Kolbe-Schmitt Reaction | CO₂ | 1. NaOH, 2. CO₂, Heat, Pressure | ortho |

Advanced Spectroscopic Characterization of 4 Hex 3 En 2 Yl Phenol

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. These techniques are invaluable for identifying functional groups and providing a unique "fingerprint" of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorption Bands and Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum reveals characteristic absorption bands corresponding to specific vibrational modes. For 4-(Hex-3-en-2-yl)phenol, the key functional groups—the hydroxyl (-OH) group, the aromatic ring, and the alkene C=C double bond—give rise to distinct and identifiable peaks.

The most prominent feature in the FT-IR spectrum is the broad absorption band in the region of 3600-3200 cm⁻¹ , which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. Another significant absorption is the C-O stretching vibration, which is expected to appear in the 1260-1180 cm⁻¹ range.

The presence of the aromatic ring is confirmed by several signals. The C-H stretching vibrations of the aromatic protons typically appear just above 3000 cm⁻¹ . The C=C stretching vibrations within the benzene (B151609) ring give rise to a series of sharp peaks in the 1600-1450 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations are observed in the 900-675 cm⁻¹ range, and the pattern of these bands can provide information about the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) benzene ring, a strong band is expected between 850-800 cm⁻¹ .

The hexenyl side chain also presents characteristic absorption bands. The C=C stretching vibration of the alkene is expected to be found around 1650 cm⁻¹ . The C-H stretching vibrations of the sp²-hybridized carbons of the double bond will also contribute to the region just above 3000 cm⁻¹ . The aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups in the hexenyl chain will produce strong absorptions in the 2960-2850 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch | Phenolic Hydroxyl | 3600-3200 (broad) |

| Aromatic C-H Stretch | Benzene Ring | >3000 |

| Alkene C-H Stretch | C=C | >3000 |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2960-2850 |

| C=C Stretch | Alkene | ~1650 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| C-O Stretch | Phenol (B47542) | 1260-1180 |

| C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | 850-800 |

Raman Spectroscopy: Complementary Vibrational Modes and Molecular Fingerprinting

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR spectroscopy. While FT-IR is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. A key difference is that non-polar bonds with symmetrical stretching vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FT-IR spectra.

For this compound, the C=C stretching vibration of the alkene in the hexenyl chain, which might be a relatively weak band in the IR spectrum, is expected to show a strong signal in the Raman spectrum around 1650 cm⁻¹ . Similarly, the symmetric breathing mode of the aromatic ring, typically observed around 1000 cm⁻¹ , is a strong and characteristic Raman band. The aliphatic C-H stretching and bending modes are also readily observed.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, enhancing the confidence in the structural assignment.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | Benzene Ring | ~3060 |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2950-2850 |

| C=C Stretch | Alkene | ~1650 (strong) |

| C=C Stretch (Breathing) | Aromatic Ring | ~1600, ~1000 (strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy: Chemical Shifts, Spin-Spin Coupling, and Integration for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets, and the integration of the signal area is proportional to the number of protons it represents.

In the ¹H NMR spectrum of this compound, the phenolic hydroxyl proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically in the range of 4.5-8.0 ppm . The aromatic protons of the 1,4-disubstituted benzene ring will appear as two doublets in the aromatic region (6.5-8.0 ppm ), each integrating to two protons. The protons ortho to the hydroxyl group will be more shielded and appear at a lower chemical shift compared to the protons ortho to the alkyl substituent.

The protons of the hexenyl side chain will have distinct chemical shifts and coupling patterns. The olefinic protons on the C=C double bond are expected in the range of 5.0-6.0 ppm . The proton on the carbon bearing the hydroxyl group (CH-OH) will likely be a multiplet due to coupling with the adjacent protons. The methyl and methylene protons of the ethyl and methyl groups will appear in the upfield region of the spectrum (0.8-2.5 ppm ).

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Phenolic OH | 4.5-8.0 | broad singlet | 1H |

| Aromatic H (ortho to OH) | 6.6-6.9 | doublet | 2H |

| Aromatic H (ortho to alkyl) | 7.0-7.3 | doublet | 2H |

| Olefinic H | 5.0-6.0 | multiplet | 2H |

| CH attached to ring | 3.0-3.5 | multiplet | 1H |

| CH₃ attached to chain | 1.1-1.4 | doublet | 3H |

| CH₂ in chain | 1.8-2.2 | multiplet | 2H |

| Terminal CH₃ | 0.8-1.0 | triplet | 3H |

Carbon-13 (¹³C) NMR Spectroscopy: Carbon Backbone Connectivity and Hybridization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shift of a carbon atom depends on its hybridization and the electronegativity of the atoms attached to it.

For this compound, the carbon atom attached to the hydroxyl group (C-OH) will be the most downfield of the aromatic carbons, typically appearing around 150-160 ppm . The other aromatic carbons will resonate in the 115-140 ppm range. The sp²-hybridized carbons of the alkene double bond will also be found in the downfield region, typically between 120-140 ppm . The sp³-hybridized carbons of the hexenyl side chain will appear in the upfield region of the spectrum (10-40 ppm ).

| Carbon Environment | Expected Chemical Shift (ppm) |

| Aromatic C-OH | 150-160 |

| Aromatic C-C (substituted) | 135-145 |

| Aromatic C-H | 115-130 |

| Alkene C=C | 120-140 |

| Aliphatic C attached to ring | 35-45 |

| Aliphatic CH₂ | 20-35 |

| Aliphatic CH₃ | 10-25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other (typically through two or three bonds). mdpi.comnist.gov This would be used to trace the connectivity of the protons within the hexenyl side chain and to confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. nist.gov This allows for the direct assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. mdpi.comnist.gov This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. For example, correlations would be expected from the aromatic protons to the carbons of the hexenyl side chain, and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. This technique is crucial for determining the stereochemistry of the molecule, such as the E or Z configuration of the double bond in the hexenyl chain.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. The molecular formula of this compound is C₁₂H₁₆O.

Based on the isotopic masses of the constituent elements (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical exact mass of the neutral molecule can be calculated. The molecular ion [M]⁺ or protonated molecule [M+H]⁺ is then measured with high precision.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₂H₁₆O⁺ | 176.12012 |

| [M+H]⁺ | C₁₂H₁₇O⁺ | 177.12793 |

| [M+Na]⁺ | C₁₂H₁₆ONa⁺ | 199.10987 |

The experimentally determined exact mass from HRMS would be expected to be in very close agreement with these calculated values, typically within a few parts per million (ppm), thus confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS): Elucidation of Fragmentation Pathways and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion (m/z 176) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a fingerprint of the molecule's structure.

The fragmentation of this compound would likely proceed through several key pathways characteristic of alkylphenols. Common fragmentation patterns for phenols include the loss of the alkyl substituent and rearrangements. docbrown.info

Predicted Fragmentation Pathways:

Benzylic Cleavage: A primary fragmentation pathway would involve the cleavage of the bond between the aromatic ring and the hexenyl substituent. This would result in a stable benzylic cation or a resonance-stabilized phenoxy radical.

Loss of Alkene: The hexenyl side chain can undergo fragmentation, potentially leading to the loss of neutral alkene fragments.

Rearrangements: McLafferty-type rearrangements could occur if the geometry of the hexenyl chain allows for the transfer of a hydrogen atom to the phenolic oxygen or the aromatic ring, followed by cleavage.

Table 2: Predicted Key MS/MS Fragments of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |

| 176 | 107 | C₅H₉ | Loss of the pentenyl radical from the side chain, leading to a hydroxytropylium ion or a related stable species. |

| 176 | 133 | C₃H₃ | Cleavage within the hexenyl side chain. |

| 176 | 91 | C₆H₅O | Fission of the aromatic ring. |

The analysis of these fragment ions in an MS/MS spectrum provides definitive structural confirmation of this compound.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible and fluorescence spectroscopy, provides valuable information about the electronic structure and photophysical behavior of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Conjugated Systems

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the phenol ring. Phenol itself exhibits characteristic absorption bands in the UV region. docbrown.infonist.gov The presence of the alkyl substituent is expected to cause a slight red-shift (bathochromic shift) of these absorption bands due to its electron-donating inductive effect.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π* (Benzenoid B-band) | ~ 275 - 285 | Moderate |

| π → π* (Benzenoid E-band) | ~ 210 - 220 | High |

The position and intensity of these bands can be influenced by the solvent polarity. In polar solvents, hydrogen bonding with the phenolic hydroxyl group can lead to further shifts in the absorption maxima.

Fluorescence Spectroscopy: Investigation of Emission Properties and Excited States

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light and reached an excited electronic state. Phenols are known to be fluorescent, and their emission properties are sensitive to their molecular structure and environment. researchgate.netaatbio.com

The fluorescence spectrum of this compound is expected to show an emission maximum at a longer wavelength than its absorption maximum (Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, can be influenced by the nature of the alkyl substituent. The non-conjugated hexenyl group is not expected to significantly alter the primary fluorescence characteristics of the phenol moiety.

Table 4: Predicted Fluorescence Properties of this compound

| Parameter | Predicted Value |

| Excitation Wavelength (λex) | ~ 280 nm |

| Emission Wavelength (λem) | ~ 300 - 320 nm |

| Stokes Shift | ~ 20 - 40 nm |

The fluorescence lifetime and quantum yield would provide further details about the dynamics of the excited state of the molecule. These parameters can be influenced by factors such as solvent polarity and the presence of quenchers.

Application of Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. thermofisher.comlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be an excellent method for its analysis. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide a mass spectrum for identification. thermofisher.comsigmaaldrich.com The retention time in the GC would be characteristic of the compound under specific conditions, and the mass spectrum would confirm its identity as described in section 3.3.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique, especially if the compound is part of a more complex, less volatile mixture. perkinelmer.comshimadzu.com Reversed-phase HPLC could be used to separate the compound based on its polarity, followed by detection and identification by the mass spectrometer. LC coupled with tandem mass spectrometry (LC-MS/MS) would provide even greater selectivity and structural information. mdpi.com

These hyphenated techniques allow for the sensitive and selective detection and identification of this compound, even in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. For a compound like this compound, GC-MS analysis would involve the vaporization of the analyte, its separation from other components on a chromatographic column, and subsequent detection by a mass spectrometer. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

The mass spectrometer ionizes the eluted compound, typically through electron ionization (EI), causing it to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for structural elucidation and identification. The molecular ion peak (M+), corresponding to the intact ionized molecule, would be expected, although it may be weak for some phenols. Key fragmentation pathways for alkylphenols often involve cleavage of the alkyl chain and rearrangements of the phenol ring. For this compound, characteristic fragments would likely arise from the loss of alkyl radicals from the hexenyl side chain and potentially rearrangements involving the double bond.

Table 1: Postulated GC-MS Data for this compound

| Parameter | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.25 g/mol |

| Retention Index | Dependent on GC column and conditions |

| Key Mass Fragments (m/z) | 176 (M+), fragments corresponding to loss of CH₃, C₂H₅, and other alkyl groups from the side chain. |

Note: The data in this table is predictive and based on the general behavior of similar alkylphenols in GC-MS analysis, as specific experimental data for this compound is not publicly available.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Trace Detection

For less volatile compounds or those present in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice. This technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

In the context of analyzing this compound, an LC method would be developed to separate it from other components in a liquid sample. Reversed-phase chromatography is commonly used for phenolic compounds. The separated analyte then enters the mass spectrometer, where it is typically ionized using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods usually produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, which is then selected in the first mass analyzer.

This selected precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and is excellent for quantifying trace amounts of a specific analyte in a complex matrix.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Condition/Value |

| Ionization Mode | Negative ESI ([M-H]⁻) or Positive ESI ([M+H]⁺) |

| Precursor Ion (Q1) | m/z 175.1 or 177.1 |

| Product Ions (Q3) | Specific fragments resulting from the collision-induced dissociation of the precursor ion. |

| Chromatographic Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) with a small amount of acid or base. |

Note: This table presents hypothetical parameters based on the analysis of similar alkylphenols, as specific LC-MS/MS methods for this compound have not been documented in scientific literature.

Spectroscopic Techniques Coupled with Chromatography for Enhanced Separation and Identification

The coupling of chromatographic techniques with various spectroscopic detectors, known as hyphenated techniques, provides a multidimensional approach to chemical analysis, offering enhanced separation and more confident identification. Beyond mass spectrometry, other spectroscopic techniques can be coupled with chromatography for the analysis of phenolic compounds.

For instance, Liquid Chromatography-Diode Array Detection (LC-DAD) allows for the acquisition of UV-Vis spectra of the eluting compounds. Phenolic compounds typically exhibit characteristic UV absorbance, which can aid in their identification and quantification. However, LC-DAD is less specific than MS and generally used for initial screening or for the analysis of less complex samples.

Another powerful hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. This method provides detailed structural information about the analyte as it elutes from the LC column. While less sensitive than MS, LC-NMR is invaluable for the unambiguous identification of unknown compounds or for the detailed structural characterization of isomers.

The combination of multiple detectors, such as LC-DAD-MS , can provide complementary information, further increasing the confidence in the identification of a target analyte like this compound in a complex sample. The DAD provides information on the chromophore, while the MS provides molecular weight and fragmentation data.

The selection of the most appropriate hyphenated technique depends on the specific analytical challenge, including the concentration of the analyte, the complexity of the sample matrix, and the required level of structural information.

Computational Chemistry and Theoretical Investigations of 4 Hex 3 En 2 Yl Phenol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods could provide a precise picture of the geometry, vibrational modes, and electronic distribution of 4-(Hex-3-en-2-yl)phenol.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Structure

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would be invaluable. Researchers would typically start with geometry optimization to find the lowest energy arrangement of the atoms. This would provide key data on bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency calculation would typically be performed. This not only confirms that the optimized structure is a true minimum on the potential energy surface but also allows for the prediction of the infrared and Raman spectra of the molecule. These theoretical spectra can be directly compared with experimental measurements to validate the computational model.

Furthermore, DFT calculations can elucidate the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter for understanding the chemical reactivity and kinetic stability of the molecule.

A hypothetical data table for the optimized geometry of this compound, which could be generated from DFT calculations, is presented below:

| Parameter | Predicted Value (Exemplary) |

| C-O Bond Length (Phenol) | 1.37 Å |

| O-H Bond Length (Phenol) | 0.97 Å |

| C=C Bond Length (Hexenyl) | 1.34 Å |

| C-C-O Bond Angle (Phenol) | 119.5° |

| C=C-C Bond Angle (Hexenyl) | 121.0° |

Ab Initio Methods for High-Accuracy Energy and Property Calculations

For even greater accuracy, particularly for electronic properties, researchers could employ ab initio methods. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data for the energy and other molecular properties of this compound. These high-level calculations would be particularly useful for refining the understanding of its electronic transitions and reactivity.

Conformational Analysis and Prediction of Stable Isomers and Tautomers

The hexenyl side chain of this compound is flexible, allowing for multiple low-energy conformations (rotamers). A systematic conformational analysis, likely using a combination of molecular mechanics and DFT, would be necessary to identify the most stable isomers. This would involve scanning the potential energy surface by rotating around the single bonds in the side chain. The presence of the double bond also introduces the possibility of E/Z (trans/cis) isomers, which would have distinct geometries and energies. While less likely for a phenol (B47542), the potential for tautomerism (keto-enol forms) could also be computationally investigated to confirm the overwhelming stability of the phenolic form.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are needed to understand how this compound behaves over time, particularly in a condensed phase.

Conformational Flexibility and Rotational Barriers of the Hexenyl Side Chain

MD simulations could track the movements of the hexenyl side chain over nanoseconds or longer. This would reveal the preferred conformations in a dynamic environment and the frequency of transitions between them. By analyzing the simulation trajectories, it would be possible to calculate the energy barriers for rotation around the key single bonds, providing insight into the chain's flexibility at different temperatures.

Solvent Effects on Molecular Conformation and Electronic Properties

The properties of this compound are likely to be influenced by its environment. MD simulations using explicit solvent models (e.g., water, methanol (B129727), or a nonpolar solvent like hexane) would be crucial to understand these effects. Such simulations could reveal how solvent molecules arrange around the phenol group and the hydrocarbon chain, and how this solvation structure, in turn, affects the conformational preferences and electronic properties of the molecule. For instance, the polarity of the solvent could influence the dipole moment and the HOMO-LUMO gap of this compound.

Prediction and Validation of Spectroscopic Properties

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. These theoretical calculations can provide valuable information that complements experimental findings and aids in the structural elucidation and characterization of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.gov These calculations are typically carried out after optimizing the molecule's geometry.

The process involves calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, commonly tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set (e.g., B3LYP/6-311+G(d,p)) and can be improved by considering solvent effects through models like the Polarizable Continuum Model (PCM). nih.gov

For this compound, theoretical calculations would predict the ¹H and ¹³C NMR spectra, aiding in the assignment of signals to specific atoms within the molecule. For instance, the chemical shifts of the aromatic protons would be influenced by the electronic effects of the hydroxyl and the hexenyl groups. Similarly, the ¹³C chemical shifts of the phenolic ring and the alkyl chain would be predicted. Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be calculated, further assisting in the complete structural assignment. nih.gov

Table 1: Representative Theoretical ¹H and ¹³C NMR Chemical Shifts for a Substituted Phenol

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-OH | 5.32 | - |

| C2-H | 7.15 | 115.8 |

| C3-H | 6.80 | 118.9 |

| C4 | - | 155.2 |

| C5-H | 6.80 | 118.9 |

| C6-H | 7.15 | 115.8 |

| C7 | - | 130.5 |

| C8-H | 4.12 | 35.7 |

| C9-H2 | 2.45 | 29.3 |

Note: This table presents hypothetical data for a generic 4-alkylphenol to illustrate the expected output of a GIAO-DFT calculation. Actual values for this compound would require specific computation.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities for both FT-IR and Raman spectra. capes.gov.brnih.gov

These calculations are performed on the optimized molecular geometry. The resulting theoretical spectra can be compared with experimental data to aid in the assignment of vibrational bands to specific functional groups and vibrational modes (e.g., O-H stretching, C=C aromatic stretching, C-H bending). nih.govokstate.edu It is common practice to scale the calculated frequencies by a scaling factor to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical methods. nih.gov For this compound, this would allow for the identification of characteristic peaks for the phenolic hydroxyl group, the aromatic ring, and the hexenyl side chain. youtube.com

Table 2: Illustrative Calculated Vibrational Frequencies for a Phenolic Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3550 | 3545 |

| Aromatic C-H Stretch | 3050 | 3048 |

| Aliphatic C-H Stretch | 2960 | 2955 |

| C=C Aromatic Stretch | 1610 | 1608 |

| C=C Alkene Stretch | 1650 | 1645 |

| C-O Stretch | 1250 | 1248 |

| C-H Bend | 1450 | 1448 |

Note: This table is a representative example. The data does not correspond to this compound but illustrates a typical comparison between calculated and experimental vibrational frequencies.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the UV-Vis absorption spectra of organic molecules. nih.govmdpi.com By calculating the excitation energies and oscillator strengths, one can determine the maximum absorption wavelengths (λmax) and the intensities of the electronic transitions. acs.orgunamur.be

These calculations are typically performed on the ground-state optimized geometry. nih.gov The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining accurate predictions. mdpi.com For this compound, TD-DFT calculations would identify the π → π* transitions associated with the phenolic ring and the conjugated system of the hexenyl group, providing insight into the molecule's photophysical properties. researchgate.netresearchgate.net

Table 3: Example of TD-DFT Calculated UV-Vis Absorption Data for a Substituted Phenol

| Excitation | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution (HOMO→LUMO) |

|---|---|---|---|

| S0 → S1 | 285 | 0.15 | HOMO → LUMO (95%) |

| S0 → S2 | 230 | 0.45 | HOMO-1 → LUMO (80%) |

Note: This table provides a hypothetical output from a TD-DFT calculation for a phenolic compound to demonstrate the type of data generated.

Electronic Properties and Reactivity Descriptors

Computational methods are also invaluable for exploring the electronic structure and reactivity of molecules. For this compound, these calculations can predict sites of electrophilic and nucleophilic attack and provide a quantitative measure of its chemical reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. ias.ac.inlibretexts.org It is calculated by determining the electrostatic potential at various points on the electron density surface. researchgate.netresearchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). youtube.com Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map would likely show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group and over the π-system of the aromatic ring, indicating these as likely sites for interaction with electrophiles. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of chemical reactivity. nih.govimist.ma A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. bhu.ac.in DFT calculations provide the energies and spatial distributions of these orbitals. bhu.ac.inresearchgate.net For this compound, the HOMO would likely be localized on the electron-rich phenolic ring and the oxygen atom, while the LUMO would be distributed over the aromatic ring and the double bond of the hexenyl chain. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and chemical reactivity. imist.ma

Table 4: Representative FMO Analysis Data for a Phenolic Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

Note: This table presents illustrative data for a generic phenolic compound. The specific values for this compound would need to be determined through dedicated DFT calculations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides a quantitative picture of charge distribution, hybridization, and the delocalization of electron density, which are crucial for understanding a molecule's stability and reactivity.

For this compound, NBO analysis would be expected to reveal significant charge delocalization from the oxygen lone pairs into the aromatic ring. This interaction, a classic example of resonance in phenols, enriches the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. The analysis quantifies these interactions through the second-order perturbation energy, E(2), which indicates the stabilization energy resulting from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

Key expected NBO interactions for this compound would include:

LP(O) → π(C-C): Delocalization of an oxygen lone pair (LP) into the antibonding π orbitals of the aromatic ring. This is the primary contributor to the electron-donating nature of the hydroxyl group.

The NBO analysis also provides insights into the hybridization of atomic orbitals. The oxygen of the hydroxyl group is expected to exhibit sp-hybridization that deviates from a perfect sp3 configuration due to the involvement of one lone pair in resonance.

A hypothetical NBO analysis summary for this compound is presented in Table 1.

Table 1: Hypothetical NBO Analysis for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O | π* (C1-C6) | 18.5 | π-conjugation |

| LP (1) O | π* (C2-C3) | 15.2 | π-conjugation |

| π (C1-C6) | π* (C2-C3) | 22.1 | Ring delocalization |

| π (C4-C5) | π* (C1-C6) | 2.5 | Hyperconjugation |

(Note: This data is hypothetical and for illustrative purposes.)

These interactions are fundamental to understanding the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding, where the charge distribution on the oxygen and hydrogen of the hydroxyl group plays a pivotal role.

Calculation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. dtic.mil Organic molecules with extended π-conjugation and charge asymmetry can exhibit significant NLO responses. The key parameters that quantify NLO behavior are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

Theoretical calculations, typically using density functional theory (DFT), can predict the NLO properties of a molecule. researchgate.net For this compound, the presence of an electron-donating hydroxyl group and an alkyl chain on the aromatic ring suggests a degree of charge asymmetry that could lead to NLO activity. The π-system of the benzene ring provides the necessary electron delocalization.

The calculation of NLO properties involves determining the molecule's response to an external electric field. The first hyperpolarizability (β) is a tensor quantity that describes the second-order response. A larger β value indicates a stronger NLO response.

A hypothetical summary of calculated NLO properties for this compound is provided in Table 2.

Table 2: Hypothetical Calculated Non-Linear Optical Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.1 D |

| Mean Polarizability (α) | 150 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 12 x 10⁻³⁰ esu |

(Note: This data is hypothetical and for illustrative purposes.)

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical chemistry provides invaluable tools for elucidating the pathways of chemical reactions, identifying transient intermediates and transition states, and calculating the energetic barriers that govern reaction rates.

Transition State Characterization and Reaction Pathway Elucidation for Chemical Transformations

For this compound, several chemical transformations can be envisaged, including electrophilic aromatic substitution, oxidation of the phenol, and reactions at the double bond of the hexenyl chain. Theoretical studies can map out the potential energy surfaces for these reactions.

A key aspect of this is the characterization of transition states—the highest energy point along the reaction coordinate. By locating and verifying transition states (characterized by a single imaginary frequency in vibrational analysis), the minimum energy path connecting reactants to products can be elucidated. For instance, in an electrophilic substitution reaction, the transition state would involve the formation of a sigma complex (arenium ion), and its structure and energy would determine the regioselectivity of the reaction.

Determination of Activation Energies and Reaction Rate Constants

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. wikipedia.org Computational methods can calculate the energy difference between the reactants and the transition state to determine the activation energy.

Once the activation energy is known, the reaction rate constant (k) can be estimated using transition state theory, often expressed through the Arrhenius equation: k = A * exp(-Ea/RT). libretexts.org The pre-exponential factor (A) is related to the frequency of collisions and the orientation of the reacting molecules.

A hypothetical set of calculated activation energies for different potential reactions of this compound is presented in Table 3.

Table 3: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Type | Position | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Electrophilic Nitration | ortho | 65 |

| Electrophilic Nitration | meta | 85 |

| Hydrogen Abstraction (Phenolic H) | - | 45 |

| Addition of HBr to C=C | Markovnikov | 30 |

(Note: This data is hypothetical and for illustrative purposes.)

These calculated values can help predict the most likely reaction pathways under different conditions.

Role of Intramolecular Hydrogen Bonding in Stability and Reactivity

Intramolecular hydrogen bonding can significantly influence the conformation, stability, and reactivity of a molecule. nih.govnih.gov In this compound, the possibility of an intramolecular hydrogen bond exists between the hydroxyl group's hydrogen and the π-electron cloud of the hexenyl double bond, particularly if the side chain folds back towards the ring.

Theoretical studies can investigate the presence and strength of such an O-H···π interaction. nih.gov This would involve:

Conformational Analysis : Searching for stable conformers where the geometry is favorable for such an interaction.

NBO Analysis : Looking for evidence of orbital interaction between the hydrogen of the hydroxyl group and the π-orbitals of the double bond.

Vibrational Frequency Analysis : A red shift in the O-H stretching frequency in the calculated infrared spectrum would be indicative of hydrogen bonding.

The presence of a stable intramolecular hydrogen bond would be expected to:

Increase the stability of that particular conformer.

Decrease the acidity of the phenolic proton.

Potentially influence the reactivity of the double bond by altering its electron density.

Studies on related 2-allylphenols have shown that such OH-π interactions are indeed significant and can be characterized both theoretically and spectroscopically. nih.gov

Molecular Interactions and Biological Activities of 4 Hex 3 En 2 Yl Phenol

General Mechanisms of Action for Substituted Phenols

Substituted phenols are a broad class of organic compounds characterized by a hydroxyl group (-OH) attached to a benzene (B151609) ring, with one or more other substituents on the ring. Their biological activities are largely dictated by the nature and position of these substituents.

Antioxidant Activity and Free Radical Scavenging Pathways

A hallmark of phenolic compounds is their antioxidant activity. This property arises from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, which are highly reactive species that can cause cellular damage. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron around the aromatic ring, which makes it less reactive than the initial free radical.

The antioxidant capacity of substituted phenols is influenced by the electronic effects of their substituents. Electron-donating groups enhance the stability of the phenoxyl radical and increase antioxidant activity. The general mechanism involves the transfer of a hydrogen atom to a radical (R•) as follows:

Ar-OH + R• → Ar-O• + RH

The newly formed phenoxyl radical (Ar-O•) can then react with another radical, terminating the radical chain reaction.

For instance, compounds like 2,4-di-tert-butylphenol (B135424) are known to exhibit significant antioxidant activity, which is believed to contribute to their various biological effects, including antimicrobial properties. nih.gov The bulky substituents on the ring can further enhance the stability of the phenoxyl radical.

Metal Chelation Properties of Phenolic Structures

Phenolic compounds can also act as antioxidants through their ability to chelate metal ions, particularly transition metals like iron and copper. These metals can participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. By binding to these metal ions, phenols can prevent them from participating in these radical-generating reactions.

The chelation typically occurs through the formation of coordinate bonds between the metal ion and the oxygen atoms of the hydroxyl groups. The presence of other functional groups, such as carboxyl or additional hydroxyl groups in close proximity, can enhance the metal-chelating ability of a phenolic compound by creating a more stable chelate ring. While 4-(Hex-3-en-2-yl)phenol has only one hydroxyl group, it could still participate in metal chelation, although likely to a lesser extent than polyphenols. researchgate.net

Potential Molecular Targets and Ligand Binding

The biological effects of substituted phenols are mediated through their interactions with various molecular targets within the cell, including receptors and enzymes.

Exploration of Interactions with Receptors and Enzymes

Substituted phenols can interact with a wide range of biological macromolecules. The nature of the substituent group plays a crucial role in determining the binding affinity and specificity for a particular target. For example, the lipophilic alkyl side chain of this compound would likely facilitate its partitioning into lipid-rich environments, such as cell membranes and the hydrophobic pockets of proteins.

Phenolic compounds have been shown to modulate the activity of various enzymes. For example, they can act as inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. The hydroxyl group of the phenol (B47542) can form hydrogen bonds with amino acid residues in the active site of these enzymes, while the rest of the molecule can engage in hydrophobic interactions.

Molecular Docking and Dynamics Simulations for Binding Predictions

In the absence of experimental data, computational methods like molecular docking and molecular dynamics (MD) simulations are valuable tools for predicting the binding of a ligand, such as this compound, to a biological target.

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. For this compound, docking studies could be used to screen a library of potential protein targets and predict its binding mode and affinity. The results of such studies can provide insights into which receptors or enzymes this compound is most likely to interact with.

Molecular Dynamics (MD) Simulations can then be used to study the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, showing how the ligand and protein move and adapt to each other. This can help to refine the binding mode predicted by docking and provide a more accurate estimate of the binding free energy.

Below is an illustrative table of potential protein targets for substituted phenols that could be investigated for this compound using molecular docking and dynamics simulations.

| Potential Protein Target | Biological Function | Potential Interaction Type |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Hydrogen bonding, Hydrophobic interactions |

| 5-Lipoxygenase (5-LOX) | Inflammation, Allergy | Hydrogen bonding, Hydrophobic interactions |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolism, Inflammation | Hydrophobic interactions, Polar contacts |

| Estrogen Receptors (ERs) | Hormone signaling | Hydrogen bonding, Hydrophobic interactions |

Enzymatic Biotransformation and Metabolism Studies

When a xenobiotic compound like this compound is introduced into the body, it undergoes biotransformation, a series of enzymatic reactions that modify its chemical structure to facilitate its excretion. These metabolic processes are broadly categorized into Phase I and Phase II reactions.

Phase I Reactions typically involve the introduction or unmasking of a functional group. For this compound, this could involve hydroxylation of the aromatic ring or oxidation of the hexenyl side chain. Cytochrome P450 (CYP) enzymes are the primary enzymes involved in Phase I metabolism. For example, phenol hydroxylase can catalyze the hydroxylation of phenols to catechols. researchgate.net

Phase II Reactions involve the conjugation of the parent compound or its Phase I metabolite with an endogenous molecule, such as glucuronic acid, sulfate (B86663), or glutathione. These reactions increase the water solubility of the compound, making it easier to excrete in urine or bile. The phenolic hydroxyl group is a common site for glucuronidation and sulfation.

The potential metabolic pathways for this compound are summarized in the table below.

| Metabolic Pathway | Enzyme Family | Potential Metabolite |

| Aromatic Hydroxylation | Cytochrome P450 | 4-(Hex-3-en-2-yl)catechol |

| Side-chain Oxidation | Cytochrome P450 | Hydroxylated side-chain derivatives |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 4-(Hex-3-en-2-yl)phenyl glucuronide |

| Sulfation | Sulfotransferases (SULTs) | 4-(Hex-3-en-2-yl)phenyl sulfate |

It is important to note that the actual metabolic fate of this compound would need to be determined through experimental studies with liver microsomes or in vivo models.

Phase I Metabolic Reactions (e.g., Hydroxylation)

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound and preparing it for Phase II conjugation. For this compound, the primary sites for Phase I metabolism are the unsaturated hexenyl side chain and the aromatic ring.

The hydroxylation of the alkyl side chain is a common metabolic pathway for 4-alkylphenols, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes nih.govnih.gov. For this compound, several hydroxylation products can be anticipated:

Allylic Hydroxylation: The carbon atoms adjacent to the double bond (C2 and C5 of the hexenyl chain) are susceptible to hydroxylation. This is a well-documented pathway for compounds with allyl groups, such as eugenol (B1671780) and safrole nih.govwikipedia.org. This would result in the formation of alcohol metabolites.

Epoxidation: The double bond in the hexenyl chain can undergo epoxidation, also mediated by CYP enzymes, to form an epoxide nih.govwikipedia.org. This epoxide can then be hydrolyzed by epoxide hydrolase to a diol.

Aromatic Hydroxylation: Although generally less favored than side-chain oxidation for alkylphenols, hydroxylation of the aromatic ring ortho to the existing hydroxyl group can occur, leading to the formation of a catechol-like metabolite.

The metabolism of structurally related compounds like eugenol (4-allyl-2-methoxyphenol) involves extensive side-chain oxidation, including the formation of an epoxide-diol pathway and allylic oxidation nih.govtandfonline.com. Similarly, safrole metabolism involves hydroxylation of the allyl side chain nih.govaacrjournals.org.

Table 1: Predicted Phase I Metabolites of this compound

| Metabolite Name | Site of Modification | Metabolic Reaction |

| 4-(5-Hydroxyhex-3-en-2-yl)phenol | C5 of hexenyl chain | Allylic Hydroxylation |

| 4-(2-Hydroxyhex-3-en-2-yl)phenol | C2 of hexenyl chain | Allylic Hydroxylation |

| 4-(3,4-Epoxyhexan-2-yl)phenol | C3-C4 double bond | Epoxidation |

| 4-(3,4-Dihydroxyhexan-2-yl)phenol | C3-C4 of hexenyl chain | Epoxidation followed by hydrolysis |

| 5-(Hex-3-en-2-yl)benzene-1,2-diol | Aromatic ring | Aromatic Hydroxylation |

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. The primary site for Phase II conjugation of this compound and its hydroxylated metabolites is the phenolic hydroxyl group.

Glucuronidation: This is a major pathway for the metabolism of phenols, catalyzed by UDP-glucuronosyltransferases (UGTs) nih.govrsc.org. The phenolic hydroxyl group of this compound is expected to be readily conjugated with glucuronic acid to form a glucuronide conjugate. Studies on other phenols have shown that several UGT isoforms, including UGT1A1, UGT1A6, UGT1A9, and UGT2B15, are involved in the glucuronidation of phenolic compounds nih.govnih.govnih.gov. For simple phenols, UGT1A6 and UGT1A9 have been shown to be particularly active nih.gov.

Sulfation: This is another important conjugation pathway for phenols, catalyzed by sulfotransferases (SULTs) wikidot.comwikipedia.orgnih.gov. The phenolic hydroxyl group can be sulfated to form a sulfate conjugate. The SULT1A subfamily, particularly SULT1A1, is primarily responsible for the sulfation of phenolic xenobiotics nih.govresearchgate.netoup.com. The resulting sulfate esters are highly water-soluble and readily excreted. For chavicol (4-allylphenol), a structurally related compound, both glucuronide and sulfate conjugates are formed wikidot.comhmdb.canih.gov.

The Phase I metabolites of this compound, which contain newly formed hydroxyl groups, can also undergo glucuronidation or sulfation at these positions, leading to the formation of multiple conjugated products.

Identification of Metabolites and Associated Enzymes

While direct experimental data for this compound is lacking, the identification of its metabolites and the enzymes involved can be predicted based on the extensive research on similar phenolic compounds.

The primary metabolites are expected to be the glucuronide and sulfate conjugates of the parent compound. Hydroxylated metabolites, particularly at the allylic positions of the hexenyl chain, are also likely to be formed and subsequently conjugated.

The key enzyme families involved in the metabolism of this compound are:

Cytochrome P450 (CYP) enzymes: Responsible for the Phase I hydroxylation and epoxidation reactions. Specific isoforms that metabolize other alkylphenols and unsaturated compounds include members of the CYP1A, CYP2A, and CYP3A subfamilies wikidot.comnih.govcapes.gov.br.

UDP-glucuronosyltransferases (UGTs): Catalyze the glucuronidation of the phenolic hydroxyl group. Based on data for other phenols, UGT1A1, UGT1A6, and UGT1A9 are likely to be the major isoforms involved nih.govnih.govnih.gov.

Sulfotransferases (SULTs): Mediate the sulfation of the phenolic hydroxyl group. SULT1A1 is the most probable enzyme responsible for this conjugation nih.govresearchgate.netresearchgate.net.

Table 2: Predicted Enzymes Involved in the Metabolism of this compound

| Metabolic Phase | Reaction | Enzyme Family | Probable Isoforms |

| Phase I | Hydroxylation, Epoxidation | Cytochrome P450 | CYP1A, CYP2A, CYP3A |

| Phase II | Glucuronidation | UDP-glucuronosyltransferase | UGT1A1, UGT1A6, UGT1A9 |

| Phase II | Sulfation | Sulfotransferase | SULT1A1 |

Further in vitro studies using human liver microsomes and recombinant enzymes would be necessary to definitively identify the metabolites and the specific enzyme isoforms responsible for the biotransformation of this compound.

Environmental Fate and Degradation Mechanisms of 4 Hex 3 En 2 Yl Phenol

Distribution and Partitioning in Environmental Compartments

The distribution of 4-(Hex-3-en-2-yl)phenol in the environment is dictated by its tendency to partition between water, soil, sediment, and air. This partitioning behavior is largely influenced by its water solubility and its octanol-water partition coefficient (Kow), a measure of its hydrophobicity.